3-(4-Methoxy-3-methylphenyl)propanoic acid
Overview
Description
3-(4-Methoxy-3-methylphenyl)propanoic acid is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enantioseparation and Chromatography Studies
3-(4-Methoxy-3-methylphenyl)propanoic acid and its isomers have been studied for their enantioseparation capabilities using countercurrent chromatography. This process is significant in separating enantiomers of various compounds, with applications in pharmaceuticals and research. For instance, Yang et al. (2020) achieved successful enantioseparation of 2-(3-methylphenyl)propanic acid and 2-(4-methylphenyl)propanoic acid, highlighting the importance of substituent positions on benzene rings in enantiorecognition (Yang, Jin, Bao, Sun, & Tong, 2020).
Chemical Synthesis and Cyclization
In chemical synthesis, derivatives of this compound play a role in forming complex organic compounds. Rutkauskas et al. (2008) described the synthesis and cyclization of compounds involving carboxyethyl sulfanylphenyl and beta-alanines, demonstrating the acid's role in creating novel organic structures (Rutkauskas, Kantminienė, & Beresnevieius, 2008).
Metabolism and Excretion Studies
Metabolic studies have explored the role of this compound derivatives in biological processes. Smith and Bennett (1958) investigated the metabolic conversion of the acid in relation to the excretion of various compounds, shedding light on its importance in metabolic pathways (Smith & Bennett, 1958).
Photochemical Synthesis
Álvaro et al. (1987) explored the photochemical synthesis of chromones, using esters of acids like this compound. This research is significant for understanding the photoreactions and synthesis of complex organic molecules (Álvaro, García, Iborra, Miranda, & Primo, 1987).
Medicinal Chemistry and Drug Development
The acid and its derivatives are used in synthesizing amino acid components for tetrahydroisoquinoline alkaloids. Tanifuji et al. (2016) provided insights into the synthetic route to these components, which are crucial in the biosynthesis of various alkaloids (Tanifuji, Oguri, Koketsu, Yoshinaga, Minami, & Oikawa, 2016).
Electrochemical Studies
Korotaeva et al. (2011) investigated the electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids, including derivatives of this compound. Their research contributes to understanding the electrochemical properties of these compounds (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).
Renewable Resource Utilization in Material Science
Trejo-Machin et al. (2017) explored the use of phloretic acid, a derivative of this compound, as a renewable building block in the production of polybenzoxazine. This study highlights the potential of using such acids in developing sustainable materials (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The compound likely interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various metabolic and signaling pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Related compounds have been shown to exert various biological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(4-Methoxy-3-methylphenyl)propanoic acid .
Properties
IUPAC Name |
3-(4-methoxy-3-methylphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-7-9(4-6-11(12)13)3-5-10(8)14-2/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATPJYSLVGVGGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50412290 | |
Record name | 3-(4-methoxy-3-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50412290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22442-47-3 | |
Record name | 3-(4-methoxy-3-methylphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50412290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-METHOXY-3-METHYLPHENYL)PROPIONIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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